Higher Hydrogen‑Bond Acceptor Capacity: Enables Stronger Target‑Site Interactions Than Non‑Nitrated Analogs
The 3‑nitro group provides two additional hydrogen‑bond acceptor sites, yielding a total of five acceptors versus three for N-(2,4-dichlorophenyl)benzenesulfonamide (CAS 328258‑27‑1), which lacks the nitro substituent [1]. The increased acceptor count expands the compound’s capacity for directional intermolecular interactions, a property critical for binding to metalloenzyme active sites such as carbonic anhydrase II, where sulfonamide‑nitro motifs have been co‑crystallized [2].
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 5 hydrogen‑bond acceptors |
| Comparator Or Baseline | N-(2,4-Dichlorophenyl)benzenesulfonamide (des‑nitro): 3 hydrogen‑bond acceptors |
| Quantified Difference | +2 acceptors (~67 % increase) |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem) |
Why This Matters
A higher acceptor count directly expands the compound’s utility in medicinal chemistry campaigns that rely on structure‑based optimization of sulfonamide‑enzyme binding.
- [1] PubChem Compound Summary for CID 3997692, N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/59923-18-1 (accessed 2026-05-02). View Source
- [2] Angeli, A., Ferraroni, M., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N‑substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N‑nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2178430. https://doi.org/10.1080/14756366.2023.2178430 View Source
